5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide
Description
5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide is a benzamide derivative characterized by a pyrimidine ring substituted with dimethylamino and methyl groups at positions 4 and 6, respectively. The benzamide core is functionalized with a chlorine atom at position 5 and a methoxy group at position 2. Pyrimidine derivatives are widely utilized in medicinal chemistry due to their versatility in hydrogen bonding and aromatic stacking, which can enhance binding affinity to biological targets .
Properties
IUPAC Name |
5-chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-7-15(21(2)3)20-14(19-10)9-18-16(22)12-8-11(17)5-6-13(12)23-4/h5-8H,9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGSLQOHKQNQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that aminopyrimidine derivatives, which this compound is a part of, have attracted extensive attention in molecular biology due to their bactericidal action.
Mode of Action
Aminopyrimidine derivatives are known to interact with various biological targets, leading to their bactericidal action.
Biochemical Pathways
It’s known that aminopyrimidine derivatives can affect various biochemical pathways due to their versatile nature in organic synthesis.
Result of Action
Aminopyrimidine derivatives are known for their bactericidal action, which suggests that they can lead to the death of bacterial cells.
Biological Activity
5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chloro group, a dimethylamino group, and a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 288.76 g/mol. The structural complexity allows it to interact with various biological targets, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in tumor progression, thereby limiting cancer cell proliferation.
- Targeting NLRP3 Inflammasome : Recent studies indicate that it may influence the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses and has implications in neurodegenerative diseases .
Anticancer Properties
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it was found to reduce the viability of melanoma cells by inducing cell cycle arrest at the G1 phase .
- Apoptosis Induction : The compound has been associated with promoting apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
Anti-inflammatory Effects
Research indicates that the compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with chronic inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.
Data Table: Summary of Biological Activities
Case Studies
- Melanoma Treatment : A study published in a peer-reviewed journal showed that treatment with this compound resulted in a significant reduction in tumor size in animal models of melanoma. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .
- Neuroinflammation Model : In models of neuroinflammation, this compound demonstrated potential neuroprotective effects by reducing markers associated with inflammation and neuronal death, suggesting its utility in treating neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural Features of 5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide and Analogs
*Calculated based on molecular formula.
Key Observations :
- The target compound shares the benzamide backbone with glibenclamide and impurity A but differs in substituents. Its pyrimidinylmethyl group contrasts with glibenclamide’s sulfonylethylphenyl chain and impurity A’s diethylaminoethyl group.
- Compared to diflumetorim (a pyrimidinamine pesticide), the target compound’s benzamide core and dimethylamino-pyrimidine substituents suggest divergent biological targets .
Physicochemical Properties
Table 2: Physicochemical Comparison
*LogP estimated using fragment-based methods.
Key Observations :
- The pyrimidinylmethyl group in the target compound may reduce water solubility compared to impurity A, which has a polar diethylaminoethyl chain .
- Glibenclamide’s sulfonamide group contributes to its higher LogP and lower solubility .
Pharmacological Activity
- Glibenclamide : A sulfonylurea antidiabetic drug that binds to SUR1 receptors on pancreatic β-cells, stimulating insulin secretion . Its sulfonamide group is critical for receptor interaction.
- Diflumetorim : Acts as a fungicide via mitochondrial electron transport inhibition, highlighting how structural analogs can diverge in application despite shared pyrimidine motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
